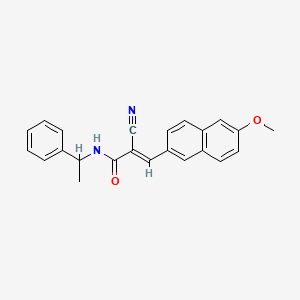
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide, also known as JTE-013, is a synthetic compound that has been extensively studied for its potential therapeutic applications. JTE-013 belongs to the class of compounds known as enones and has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. Leukotrienes are inflammatory molecules that are involved in various inflammatory diseases. By inhibiting the activity of 5-LO, (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. It is also stable and has a long shelf life. However, (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. It also has low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for the study of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide to increase its effectiveness.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide involves the reaction of 2-hydroxy-6-methoxy-1-naphthaldehyde with 1-phenylethylamine to form a Schiff base. The Schiff base is then reacted with malononitrile to form the corresponding enone. The final step involves the reduction of the nitrile group to the amine group to form (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used to treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its anti-cancer properties and has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16(18-6-4-3-5-7-18)25-23(26)21(15-24)13-17-8-9-20-14-22(27-2)11-10-19(20)12-17/h3-14,16H,1-2H3,(H,25,26)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGLCYPILKREMI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)C=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)C=C(C=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6-methoxynaphthalen-2-yl)-N-(1-phenylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

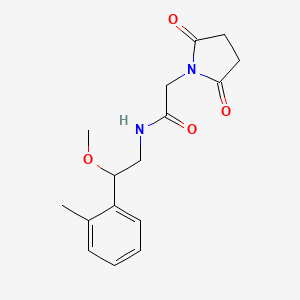
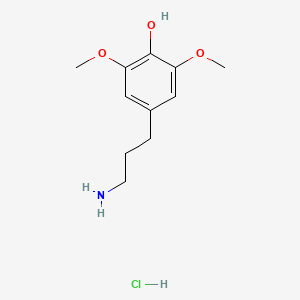
![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)
![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)
![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)
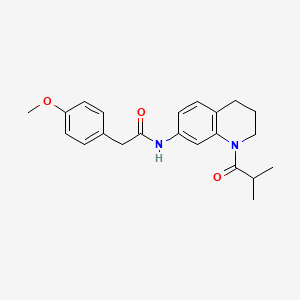
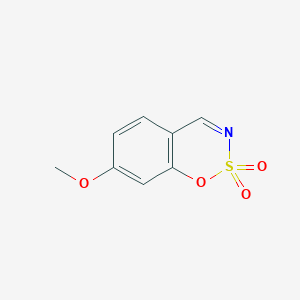
![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)
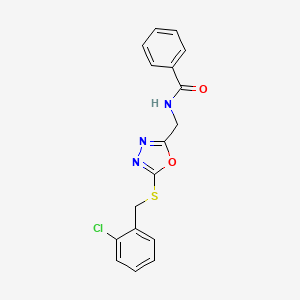
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
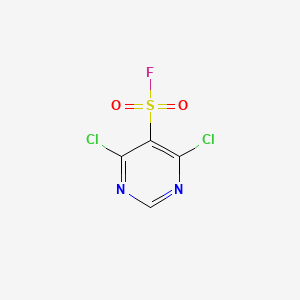
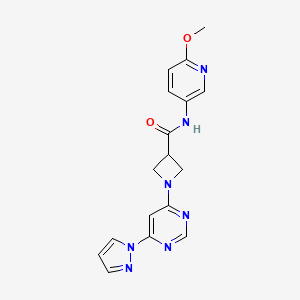
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)